Bis(methylthio)gliotoxin

Overview

Description

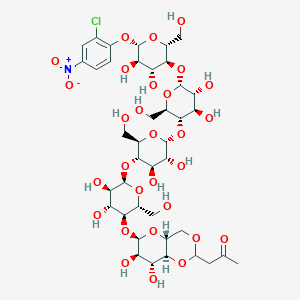

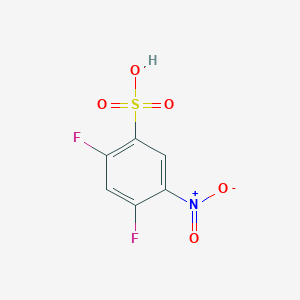

Bis(methylthio)gliotoxin, also known as Dimethylgliotoxin, is a mycotoxin and a bioactive natural compound commonly derived from Penicillium terlikowskii, Aspergillus fumigatus, Trichoderma deliquescens, and Cordyceps tenuipes . It is an antiphagocytic metabolite and PAF receptor ligand that inhibits platelet aggregation .

Synthesis Analysis

Bis(methylthio)gliotoxin production occurs during the course of Aspergillus fumigatus infection . The presence of gliotoxin may indicate an early phase of fungal development, whereas detection of bis(methylthio)gliotoxin may correspond to a more advanced stage of infection .Molecular Structure Analysis

The X-ray crystal structures of GtmA-apo (1.66 Å), GtmA complexed to S-adenosylhomocysteine (1.33 Å), and GtmA complexed to S-adenosylmethionine (2.28 Å) provide mechanistic insights into this important biotransformation .Chemical Reactions Analysis

Bis(methylthio)gliotoxin is produced from gliotoxin by a methyl-transferase, named as GtmA, as a negative feedback regulatory system of gliotoxin production . The rGtmA-mediated bis-thiomethylation proceeds in a sequential manner, whereby mono-thiomethylgliotoxin (MmGT; m/z 343)) formation precedes BmGT formation .Physical And Chemical Properties Analysis

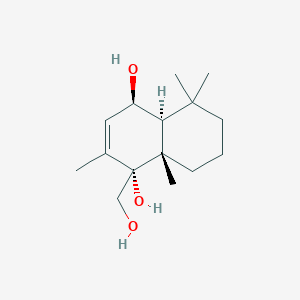

Bis(methylthio)gliotoxin has a molecular formula of C15H20N2O4S2, an average mass of 356.460 Da, and a mono-isotopic mass of 356.086456 Da .Scientific Research Applications

Fungal Research

Bisdethiobis(methylthio)gliotoxin is a secondary metabolite produced by certain fungal species . It has been detected in fungal strain cultures, such as those of the A. fumigatus GT gene cluster . This compound plays a crucial role in understanding the biology and pathogenicity of these fungi .

Biocontrol Agent

Some Trichoderma species, which are used as biological control agents (BCAs) for crop protection, are known to produce Bisdethiobis(methylthio)gliotoxin . This compound contributes to their biocontrol abilities .

Antioxidant Properties

In low doses, Bisdethiobis(methylthio)gliotoxin can act as an antioxidant . This property makes it a potential candidate for therapeutic applications where oxidative stress is a factor .

HIV Diagnosis and Treatment

Bisdethiobis(methylthio)gliotoxin has potential applications in the diagnosis and treatment of HIV . Its unique properties could be leveraged to develop new strategies for managing this disease .

Anti-tumor Agent

This compound has also been identified as a potential anti-tumor agent . Its ability to interfere with cellular processes could be harnessed to inhibit the growth of cancer cells .

Control of Plant Pathogens

Bisdethiobis(methylthio)gliotoxin has been used in the control of plant pathogens, including Pythium ultimum and Sclerotinia sclerotiorum . This highlights its potential as a natural pesticide .

Compound Screening Libraries

Bisdethiobis(methylthio)gliotoxin finds application in compound screening libraries . It can be used to test the effects of various compounds on biological systems .

Metabolomics and Drug Discovery Research

Lastly, this compound is used in metabolomics and drug discovery research . It can help in understanding metabolic pathways and identifying potential drug targets .

Mechanism of Action

Target of Action

Bisdethiobis(methylthio)gliotoxin, also known as Bis(methylthio)gliotoxin or bis(methylthio)gliotoxin, is a potent inhibitor that targets a variety of biological processes. It primarily targets the function of macrophages, inflammation, antiangiogenesis, and various enzymes . It also suppresses the generation of NF-κB, thus blocking the production of cytokines and inflammatory factors .

Mode of Action

Bisdethiobis(methylthio)gliotoxin interacts with its targets by suppressing their function, leading to a variety of changes. For instance, it inhibits the function of macrophages, leading to a decrease in immune response . It also blocks the production of cytokines and inflammatory factors by suppressing the generation of NF-κB .

Biochemical Pathways

The compound affects several biochemical pathways. It is produced by various fungi, including Aspergillus fumigatus, and can be biosynthesized by a gli gene cluster and regulated by a positive GliZ regulator . The compound shows cytotoxic effects via different signal pathways . The biosynthesis of Bisdethiobis(methylthio)gliotoxin is regulated by the bis-thiomethyltransferase GtmA .

Pharmacokinetics

fumigatus, and this fungus has evolved self-protection mechanisms that include the GT efflux pump GliA, the GT neutralising enzyme GliT, and the negative regulation of GT biosynthesis by the bis-thiomethyltransferase GtmA .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. It shows cytotoxic effects via the suppression of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways .

Action Environment

The action of Bisdethiobis(methylthio)gliotoxin can be influenced by environmental factors. For instance, the production of the compound is regulated by a positive GliZ regulator . Additionally, the compound’s action can be influenced by the presence of exogenous gliotoxin .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3R,5aS,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S2/c1-16-12(20)14(22-2)7-9-5-4-6-10(19)11(9)17(14)13(21)15(16,8-18)23-3/h4-6,10-11,18-19H,7-8H2,1-3H3/t10-,11-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBAGMZLGLXSBN-UOVKNHIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CC3=CC=CC(C3N2C(=O)C1(CO)SC)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@@]2(CC3=CC=C[C@@H]([C@H]3N2C(=O)[C@@]1(CO)SC)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995590 | |

| Record name | 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisdethiobis(methylthio)gliotoxin | |

CAS RN |

74149-38-5 | |

| Record name | Bisdethiobis(methylthio)gliotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074149385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)